REACTION_SMILES
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[Br:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[C:1](=[O:2])([O-:3])[O-:4].[CH3:27][C:28](=[O:29])[CH3:30].[CH3:7][O:8][c:9]1[c:10]([OH:18])[cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1.[K+:5].[K+:6]>>[CH3:7][O:8][c:9]1[c:10]([O:18][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:11][c:12]([N+:15](=[O:16])[O-:17])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])cc1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |